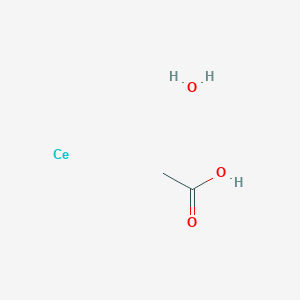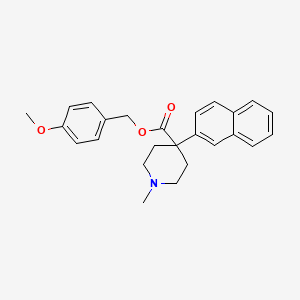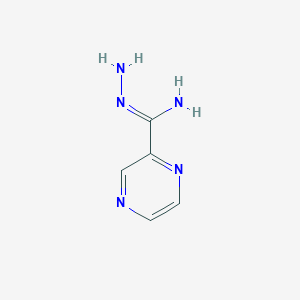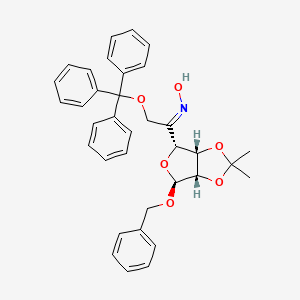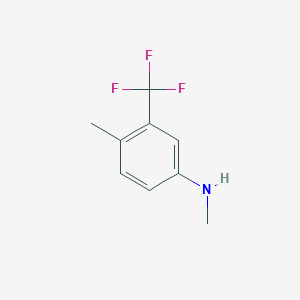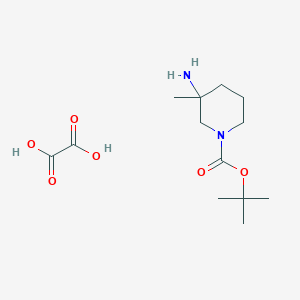![molecular formula C20H36O3 B12341540 (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B12341540.png)
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid is an organic compound characterized by its unique structure, which includes an oxirane ring and a long aliphatic chain with a double bond in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid typically involves the following steps:
Epoxidation: The starting material, a suitable unsaturated fatty acid, undergoes epoxidation to introduce the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Chain Elongation: The aliphatic chain is elongated through a series of reactions, including Wittig reactions and hydrogenation steps, to achieve the desired length and configuration.
Z-Configuration Introduction: The Z-configuration of the double bond is introduced using selective hydrogenation or isomerization techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation to form diols or other oxygenated derivatives.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various functionalized products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Saturated Derivatives: Resulting from the reduction of the double bond.
Functionalized Products: Obtained through nucleophilic substitution reactions.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand or catalyst in various organic reactions.
Biology:
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid involves its interaction with molecular targets through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The aliphatic chain and double bond contribute to the compound’s hydrophobic interactions and binding affinity.
Comparison with Similar Compounds
(E)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid: Differing in the configuration of the double bond.
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid methyl ester: A methyl ester derivative with similar structural features.
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m1/s1 |
InChI Key |
KZTLOTWHEAHQAZ-VNULFWPXSA-N |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)CCCCCCC/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate](/img/structure/B12341457.png)
